![molecular formula C22H19ClFN5OS B2897778 N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-25-0](/img/structure/B2897778.png)
N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . The compound contains two carbon and three nitrogen atoms in its triazole ring, making it capable of binding in biological systems with a variety of enzymes and receptors .
Molecular Structure Analysis
The molecular structure of the compound is complex, with a hybrid nucleus made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This structure allows the compound to make specific interactions with different target receptors .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Receptor Ligand Potential
Compounds similar to "N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide" have been investigated for their affinity and selectivity towards adenosine receptors. These studies are foundational for developing novel therapeutic agents targeting neurological and cardiovascular diseases. For example, derivatives of 1,2,3-triazolo[4,5-d]pyridazines and 1,2,4-triazolo[4,3-a]pyrazines have shown significant affinity and selectivity for the A1 receptor subtype, indicating their potential in drug development for disorders involving adenosine dysregulation (Biagi et al., 1999).
Antimicrobial and Anticonvulsant Activities
Research has also highlighted the antimicrobial properties of triazolo and pyridazine derivatives. New thienopyrimidine derivatives, for instance, have exhibited pronounced antimicrobial activity, underscoring their relevance in addressing antibiotic resistance (Bhuiyan et al., 2006). Similarly, studies on 1,2,4-triazolo[4,3-a]pyrazines and related compounds have revealed potent anticonvulsant activity, suggesting their utility in developing new treatments for seizure disorders (Kelley et al., 1995).
Heterocyclic Compound Synthesis
The synthesis and structural analysis of heterocyclic compounds, such as pyridazine analogs, have significant pharmaceutical importance. Studies have demonstrated the process of synthesizing and characterizing such compounds, providing a foundation for the development of new drugs with improved efficacy and safety profiles. For example, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has been detailed, with insights into its structure through X-ray diffraction, density functional theory calculations, and other spectroscopic techniques (Sallam et al., 2021).
Propiedades
IUPAC Name |
N-[2-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5OS/c1-14-5-7-15(8-6-14)22(30)25-12-11-20-27-26-19-9-10-21(28-29(19)20)31-13-16-17(23)3-2-4-18(16)24/h2-10H,11-13H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUJOQQRILGKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.